molecular formula C4H9NO2S B12977298 (2-Amino-ethylsulfanyl)-acetic acid

(2-Amino-ethylsulfanyl)-acetic acid

Cat. No.: B12977298
M. Wt: 135.19 g/mol
InChI Key: HMZKKJDOCRYTTH-UHFFFAOYSA-N
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Description

2-((2-Aminoethyl)thio)acetic acid is an organic compound with the molecular formula C4H9NO2S and a molecular weight of 135.18 g/mol It is characterized by the presence of an amino group, a thioether linkage, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)thio)acetic acid typically involves the reaction of ethyleneimine with thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH2CH2NH2+HSCH2COOHHSCH2CH2NH2CH2COOH\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HSCH}_2\text{COOH} \rightarrow \text{HSCH}_2\text{CH}_2\text{NH}_2\text{CH}_2\text{COOH} CH2​CH2​NH2​+HSCH2​COOH→HSCH2​CH2​NH2​CH2​COOH

The reaction is usually conducted in an aqueous medium at a temperature of around 60-70°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of 2-((2-Aminoethyl)thio)acetic acid involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethyl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

Scientific Research Applications

2-((2-Aminoethyl)thio)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Aminoethyl)thio)acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanethiol: Similar structure but lacks the carboxylic acid group.

    Cysteamine: Contains a similar thioether linkage but with a different functional group arrangement.

    Thioacetic acid: Contains a thioether group but lacks the amino group.

Uniqueness

2-((2-Aminoethyl)thio)acetic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

2-(2-aminoethylsulfanyl)acetic acid

InChI

InChI=1S/C4H9NO2S/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7)

InChI Key

HMZKKJDOCRYTTH-UHFFFAOYSA-N

Canonical SMILES

C(CSCC(=O)O)N

Origin of Product

United States

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